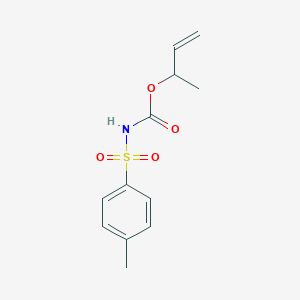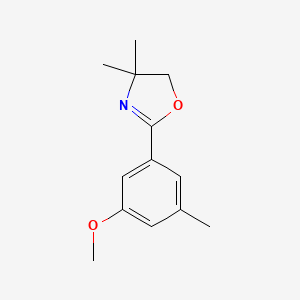
(3R,4R)-3,4-Di-tert-butyloxolane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-3,4-Di-tert-butyloxolane-2,5-dione is a chiral compound with significant importance in organic chemistry. This compound is characterized by its oxolane ring structure, which is substituted with two tert-butyl groups. The stereochemistry of the compound is defined by the (3R,4R) configuration, indicating the spatial arrangement of the substituents around the oxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3,4-Di-tert-butyloxolane-2,5-dione typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of tert-butyl-substituted diols with an appropriate dehydrating agent to form the oxolane ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often employing advanced techniques such as high-pressure reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3,4-Di-tert-butyloxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can lead to the formation of diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with additional oxygen functionalities, while reduction can produce diols.
Scientific Research Applications
(3R,4R)-3,4-Di-tert-butyloxolane-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound serves as a model system for studying stereochemistry and its effects on biological activity.
Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific stereochemical requirements.
Mechanism of Action
The mechanism by which (3R,4R)-3,4-Di-tert-butyloxolane-2,5-dione exerts its effects involves its interaction with molecular targets through its chiral centers. The specific pathways depend on the context of its application. For instance, in biological systems, the compound may interact with enzymes or receptors in a stereospecific manner, influencing biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3,4-Di-tert-butyloxolane-2,5-dione: The enantiomer of the compound with opposite stereochemistry.
(3R,4R)-3,4-Di-methyl-oxolane-2,5-dione: A similar compound with methyl groups instead of tert-butyl groups.
(3R,4R)-3,4-Di-ethyl-oxolane-2,5-dione: Another analog with ethyl groups.
Uniqueness
(3R,4R)-3,4-Di-tert-butyloxolane-2,5-dione is unique due to its specific stereochemistry and the presence of bulky tert-butyl groups, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring precise control over molecular geometry and stereochemical outcomes.
Properties
CAS No. |
90265-27-3 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
(3R,4R)-3,4-ditert-butyloxolane-2,5-dione |
InChI |
InChI=1S/C12H20O3/c1-11(2,3)7-8(12(4,5)6)10(14)15-9(7)13/h7-8H,1-6H3/t7-,8-/m0/s1 |
InChI Key |
DGRWWQKZRLUVIG-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1[C@@H](C(=O)OC1=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1C(C(=O)OC1=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14355857.png)




![[2-(3,4-Dichlorophenyl)cyclopropyl]urea](/img/structure/B14355886.png)



